1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Various alkylating agents or aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the ethyl group but has similar chemical properties.
1-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
4827-49-0 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-ethyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) |
InChI Key |
UJFJCEWFUBANMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=O)NC1=S |
Origin of Product |
United States |
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